5-Benzyl-6-isopropyl-2-tosyl-8-oxa-2,5-diazaspiro[3.5]nonane
CAS No.:
Cat. No.: VC13592287
Molecular Formula: C23H30N2O3S
Molecular Weight: 414.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30N2O3S |
|---|---|
| Molecular Weight | 414.6 g/mol |
| IUPAC Name | 5-benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane |
| Standard InChI | InChI=1S/C23H30N2O3S/c1-18(2)22-14-28-17-23(25(22)13-20-7-5-4-6-8-20)15-24(16-23)29(26,27)21-11-9-19(3)10-12-21/h4-12,18,22H,13-17H2,1-3H3 |
| Standard InChI Key | YFNXQASEOBGQOC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COCC(N3CC4=CC=CC=C4)C(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COCC(N3CC4=CC=CC=C4)C(C)C |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name reflects its intricate substituents:
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Benzyl group: Attached to the diaza ring, contributing aromaticity and lipophilicity.
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Isopropyl group: Introduces steric bulk, potentially influencing conformational stability.
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Tosyl (p-toluenesulfonyl) group: A common protecting group in organic synthesis, enhancing solubility and reactivity .
Table 1: Key Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | 414.56 g/mol | |
| CAS Number | 1556097-86-9 | |
| SMILES Notation | CC1CN(C[C@]2(N1)COC2)CC3=CC=CC=C3 |
The spiro[3.5]nonane core imposes geometric constraints, potentially enabling selective interactions in biological systems .
Synthesis and Synthetic Routes
While detailed synthetic protocols are proprietary, patent analyses suggest multi-step strategies involving:
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Ring Formation: Cyclization reactions to construct the spiro framework, potentially via intramolecular nucleophilic substitution or transition metal-catalyzed coupling .
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Functionalization: Introduction of benzyl, isopropyl, and tosyl groups through alkylation or acylation reactions. For example, tosylation may occur using p-toluenesulfonyl chloride under basic conditions .
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Purification: Chromatographic techniques (e.g., silica gel) to isolate the target compound, as indicated by patents referencing similar spirocycles .
Table 2: Hypothetical Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Spiro Core Assembly | Cyclocondensation, Base (e.g., NaH) |
| 2 | Benzyl/Isopropyl Introduction | Alkylation with R-X (X = Cl, Br) |
| 3 | Tosyl Protection | TsCl, Pyridine |
Physicochemical Properties
Experimental data on solubility and stability remain limited, but computational predictions highlight:
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LogP: ~3.3 (moderate lipophilicity, suitable for membrane permeability) .
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Hydrogen Bonding: Four acceptors (N, O) and no donors, suggesting potential for intermolecular interactions .
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Thermal Stability: Likely stable below 150°C, inferred from analogs with similar sulfonamide groups .
Pharmaceutical and Industrial Applications
The compound’s structural motifs align with bioactive spirocycles targeting receptors or enzymes:
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CXCR4 Antagonism: Patents describe related diazaspiro compounds as chemokine receptor antagonists, implicating potential roles in cancer or HIV therapy .
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Intermediate Utility: Tosyl groups often serve as protective moieties in multi-step syntheses, suggesting use in constructing complex molecules .
Future Directions
Further research should prioritize:
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